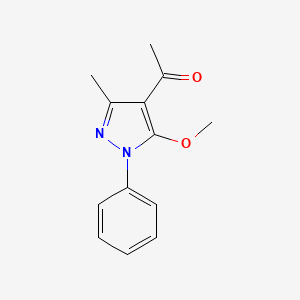
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Métodos De Preparación
The synthesis of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 5-methoxy-3-methyl-1-phenylpyrazole with ethanone under acidic or basic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as Lewis acids or transition metal complexes .
Análisis De Reacciones Químicas
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions typically yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy and phenyl groups can be replaced under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antimicrobial properties are often linked to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core but differ in their substitution patterns, leading to variations in reactivity and biological activity.
1-Phenyl-3-methyl-4-pyrazolyl derivatives: These compounds are structurally similar but may have different functional groups, affecting their chemical behavior and applications.
Propiedades
Número CAS |
37703-82-5 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-(5-methoxy-3-methyl-1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17-3)15(14-9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
FEPXDQRQESZASE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)C)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


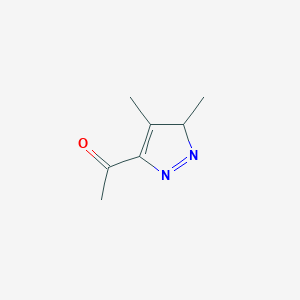
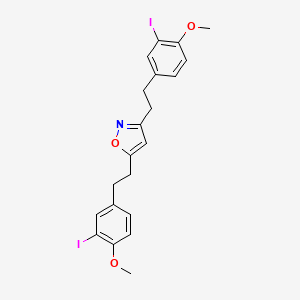
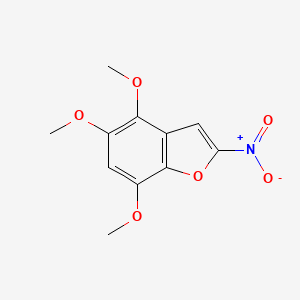
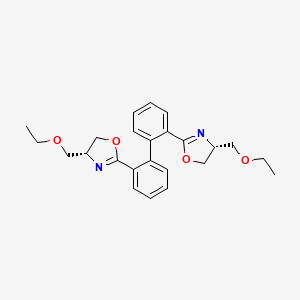
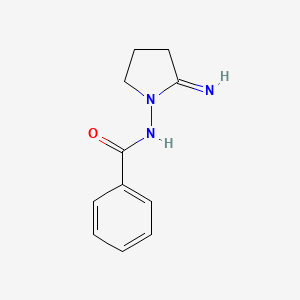
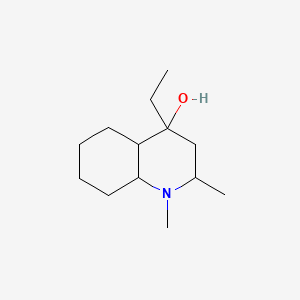
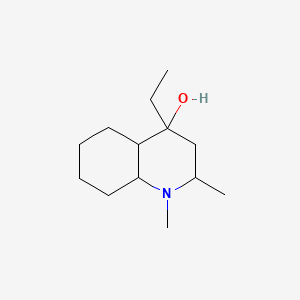
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
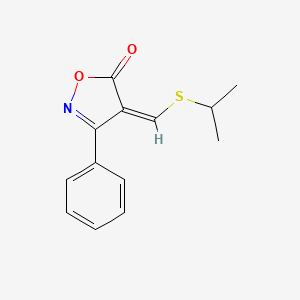
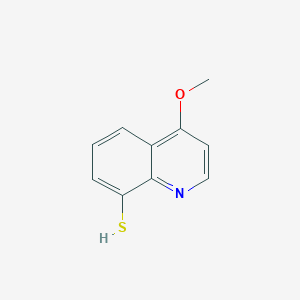
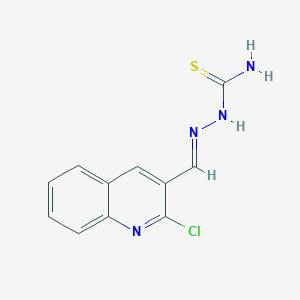
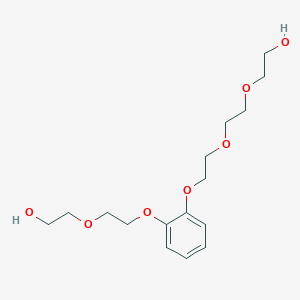
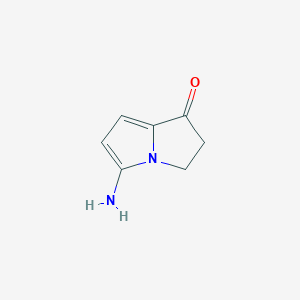
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
